molecular formula C15H23N3O3S B14365702 N-Cyclohexyl-3-[(dimethylsulfamoyl)amino]benzamide CAS No. 90234-18-7

N-Cyclohexyl-3-[(dimethylsulfamoyl)amino]benzamide

Katalognummer: B14365702
CAS-Nummer: 90234-18-7
Molekulargewicht: 325.4 g/mol
InChI-Schlüssel: SWJRCQGKTRDEDK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Cyclohexyl-3-[(dimethylsulfamoyl)amino]benzamide is a chemical compound with the molecular formula C15H24N2O2S It is a benzamide derivative that contains a cyclohexyl group and a dimethylsulfamoyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-3-[(dimethylsulfamoyl)amino]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is considered green, rapid, and highly efficient, providing high yields and eco-friendly conditions.

Industrial Production Methods

Industrial production of benzamide derivatives often involves similar condensation reactions but on a larger scale. The use of ultrasonic irradiation and reusable catalysts, such as diatomite earth@IL/ZrCl4, can be scaled up for industrial applications, ensuring high efficiency and sustainability.

Analyse Chemischer Reaktionen

Types of Reactions

N-Cyclohexyl-3-[(dimethylsulfamoyl)amino]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzamides, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

N-Cyclohexyl-3-[(dimethylsulfamoyl)amino]benzamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-Cyclohexyl-3-[(dimethylsulfamoyl)amino]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-Cyclohexyl-3-[(dimethylsulfamoyl)amino]benzamide is unique due to its specific structural features, such as the cyclohexyl group and the dimethylsulfamoyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

90234-18-7

Molekularformel

C15H23N3O3S

Molekulargewicht

325.4 g/mol

IUPAC-Name

N-cyclohexyl-3-(dimethylsulfamoylamino)benzamide

InChI

InChI=1S/C15H23N3O3S/c1-18(2)22(20,21)17-14-10-6-7-12(11-14)15(19)16-13-8-4-3-5-9-13/h6-7,10-11,13,17H,3-5,8-9H2,1-2H3,(H,16,19)

InChI-Schlüssel

SWJRCQGKTRDEDK-UHFFFAOYSA-N

Kanonische SMILES

CN(C)S(=O)(=O)NC1=CC=CC(=C1)C(=O)NC2CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.